Cas no 1556477-15-6 (5-Amino-1-(butan-2-yl)-1h-pyrazole-4-carboxylic acid)

5-Amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further functionalization, enabling the development of novel compounds with potential biological activity. The presence of both amino and carboxylic acid groups enhances its reactivity, facilitating its use in peptide coupling and heterocyclic chemistry. This compound is particularly valuable in medicinal chemistry for designing inhibitors or modulators of enzymatic activity. Its stability under standard conditions and compatibility with common solvents further contribute to its utility in research and industrial settings.
5-Amino-1-(butan-2-yl)-1h-pyrazole-4-carboxylic acid structure
1556477-15-6 structure
商品名:5-Amino-1-(butan-2-yl)-1h-pyrazole-4-carboxylic acid
CAS番号:1556477-15-6
MF:C8H13N3O2
メガワット:183.207721471786
CID:5739670
PubChem ID:83240536

5-Amino-1-(butan-2-yl)-1h-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(1-methylpropyl)-
    • 5-Amino-1-(butan-2-yl)-1h-pyrazole-4-carboxylic acid
    • インチ: 1S/C8H13N3O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13)
    • InChIKey: IHWJOFTXAQNNGA-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)CC)C(N)=C(C(O)=O)C=N1

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Predicted)
  • ふってん: 360.1±27.0 °C(Predicted)
  • 酸性度係数(pKa): 4.63±0.10(Predicted)

5-Amino-1-(butan-2-yl)-1h-pyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1074680-0.05g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6 95%
0.05g
$528.0 2023-10-28
Enamine
EN300-1074680-2.5g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6 95%
2.5g
$1230.0 2023-10-28
Enamine
EN300-1074680-5g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6 95%
5g
$1821.0 2023-10-28
Enamine
EN300-1074680-10g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6 95%
10g
$2701.0 2023-10-28
Enamine
EN300-1074680-10.0g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6
10g
$3131.0 2023-06-10
Enamine
EN300-1074680-0.1g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6 95%
0.1g
$553.0 2023-10-28
Enamine
EN300-1074680-1.0g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6
1g
$728.0 2023-06-10
Enamine
EN300-1074680-5.0g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6
5g
$2110.0 2023-06-10
Enamine
EN300-1074680-0.5g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6 95%
0.5g
$603.0 2023-10-28
Enamine
EN300-1074680-1g
5-amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid
1556477-15-6 95%
1g
$628.0 2023-10-28

5-Amino-1-(butan-2-yl)-1h-pyrazole-4-carboxylic acid 関連文献

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5-Amino-1-(butan-2-yl)-1h-pyrazole-4-carboxylic acidに関する追加情報

5-Amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic Acid: A Comprehensive Overview

5-Amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1556477-15-6) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique pyrazole ring structure, has garnered attention due to its potential applications in drug development and as a building block for advanced materials. In this article, we delve into the structural properties, synthesis methods, and recent research findings related to this compound.

The pyrazole ring in 5-Amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is highly versatile and serves as a foundation for various functional groups. The presence of an amino group at position 5 and a butan-2-yl substituent at position 1 introduces steric and electronic effects that influence the compound's reactivity and solubility. The carboxylic acid group at position 4 further enhances its ability to participate in hydrogen bonding, making it suitable for applications in medicinal chemistry.

Recent studies have highlighted the potential of 5-Amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid as a precursor for bioactive molecules. Researchers have explored its role in the development of inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a target enzyme in inflammation and pain management.

In addition to its pharmacological applications, 5-Amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its role in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metallopolymers and hybrid materials. A research team from the University of Cambridge reported that incorporating this compound into polymer frameworks enhances their mechanical properties and thermal stability, making them suitable for high-performance applications.

The synthesis of 5-Amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common approach includes the formation of the pyrazole ring through condensation reactions between an aldehyde and an amine, followed by functionalization at specific positions. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and improved purity.

From an environmental standpoint, the compound's biodegradability and eco-friendliness have been assessed in preliminary studies. Results indicate that under aerobic conditions, it undergoes rapid degradation, minimizing its environmental footprint. This property is particularly advantageous for its use in sustainable chemical processes.

In conclusion, 5-Amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1556477-15-) represents a versatile compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent research breakthroughs, position it as a promising candidate for future innovations in medicine and materials science.

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